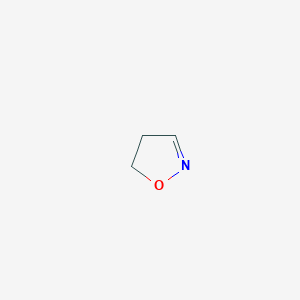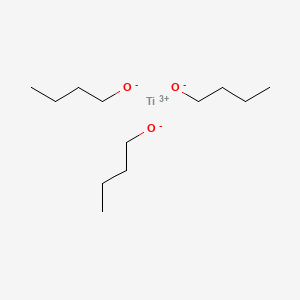
1,20-Difluoroicosane
Übersicht
Beschreibung
1,20-Difluoroicosane: is an organic compound with the molecular formula C20H40F2 . It is a member of the alkane family, specifically a fluorinated alkane, where two hydrogen atoms in the icosane molecule are replaced by fluorine atoms. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,20-Difluoroicosane can be synthesized through various methods, including direct fluorination of icosane or through the use of fluorinating agents. One common method involves the reaction of icosane with elemental fluorine (F2) under controlled conditions to replace hydrogen atoms with fluorine atoms. This reaction typically requires a catalyst and is conducted at low temperatures to prevent over-fluorination and decomposition of the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These agents are known for their ability to selectively introduce fluorine atoms into organic molecules. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,20-Difluoroicosane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed:
Substitution: Fluorinated derivatives with different functional groups.
Oxidation: Fluorinated alcohols or ketones.
Reduction: Hydrocarbons with reduced fluorine content.
Wissenschaftliche Forschungsanwendungen
1,20-Difluoroicosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential use in drug delivery systems due to its unique ability to interact with biological membranes.
Medicine: Explored for its potential as a fluorinated building block in the synthesis of pharmaceuticals, where fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants, which benefit from the unique properties imparted by fluorine atoms.
Wirkmechanismus
The mechanism of action of 1,20-difluoroicosane is primarily influenced by the presence of fluorine atoms, which can alter the electronic distribution and reactivity of the molecule. Fluorine atoms are highly electronegative, which can lead to the formation of strong carbon-fluorine bonds. These bonds are resistant to metabolic degradation, making fluorinated compounds more stable in biological systems. The molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed that the compound can interact with various enzymes and receptors due to its unique chemical structure.
Vergleich Mit ähnlichen Verbindungen
Icosane (C20H42): The parent hydrocarbon of 1,20-difluoroicosane, which lacks fluorine atoms.
1,20-Dichloroicosane (C20H40Cl2): A similar compound where hydrogen atoms are replaced by chlorine instead of fluorine.
1,20-Dibromoicosane (C20H40Br2): Another halogenated derivative with bromine atoms.
Comparison: this compound is unique due to the presence of fluorine atoms, which impart distinct properties compared to other halogenated derivatives. Fluorine atoms are smaller and more electronegative than chlorine or bromine, resulting in stronger carbon-fluorine bonds and greater chemical stability. This makes this compound more resistant to metabolic degradation and more suitable for applications requiring high stability and reactivity.
Eigenschaften
IUPAC Name |
1,20-difluoroicosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40F2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZDGJVIQBCSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCF)CCCCCCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198648 | |
| Record name | Eicosane, 1,20-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-49-0 | |
| Record name | 1,20-Difluoroeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eicosane, 1,20-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosane, 1,20-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















